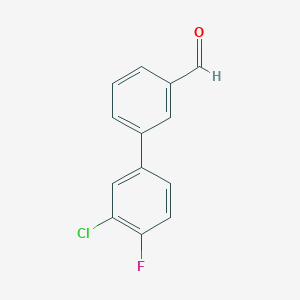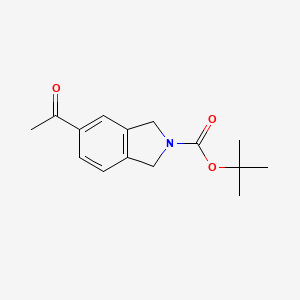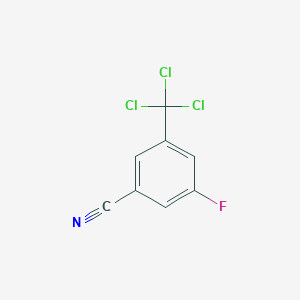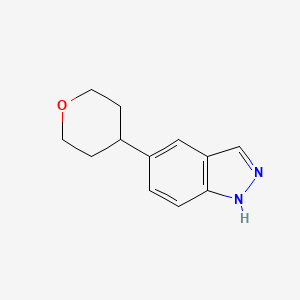
6-(Tetrahydro-pyran-4-YL)-1H-indole
Vue d'ensemble
Description
6-(Tetrahydro-pyran-4-YL)-1H-indole is a chemical compound that features a tetrahydropyran ring attached to the 6th position of an indole core. Indoles are a significant class of heterocyclic aromatic organic compounds, and their derivatives are widely studied for their biological and pharmaceutical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Coupling: One common synthetic route involves the coupling of 6-bromoindole with tetrahydropyran-4-boronic acid using a palladium-catalyzed cross-coupling reaction.
Reduction and Cyclization: Another method includes the reduction of a precursor compound followed by cyclization to form the tetrahydropyran ring.
Industrial Production Methods: Industrial production typically involves large-scale palladium-catalyzed cross-coupling reactions, which are optimized for high yield and purity. The choice of solvent, temperature, and catalyst can significantly affect the efficiency of the synthesis.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indole core to various oxidized derivatives.
Reduction: Reduction reactions can reduce the indole core or the tetrahydropyran ring.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction: Reduced indole derivatives.
Substitution: Substituted indoles with different functional groups.
Applications De Recherche Scientifique
6-(Tetrahydro-pyran-4-YL)-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some indole derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 6-(Tetrahydro-pyran-4-YL)-1H-indole exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent its activity. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparaison Avec Des Composés Similaires
6-(Tetrahydro-pyran-4-YL)-1H-indole is unique due to its specific structural features. Similar compounds include:
6-(Piperidin-4-yl)-1H-indole: Similar indole derivative with a piperidine ring instead of tetrahydropyran.
6-(Tetrahydrofuran-4-yl)-1H-indole: Similar structure with a tetrahydrofuran ring instead of tetrahydropyran.
These compounds differ in their ring structures, which can lead to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
6-(oxan-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-12(10-4-7-15-8-5-10)9-13-11(1)3-6-14-13/h1-3,6,9-10,14H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEAWUZXZICXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696237 | |
| Record name | 6-(Oxan-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-37-0 | |
| Record name | 6-(Tetrahydro-2H-pyran-4-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Oxan-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine](/img/structure/B1503924.png)
![N-[(2,5-Dihydroxyphenyl)-(3-nitrophenyl)-methyl]-acetamide](/img/structure/B1503925.png)



